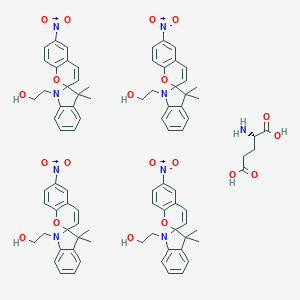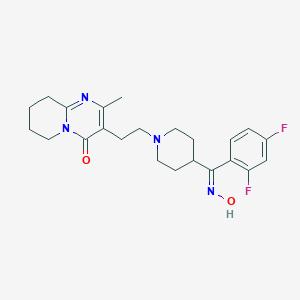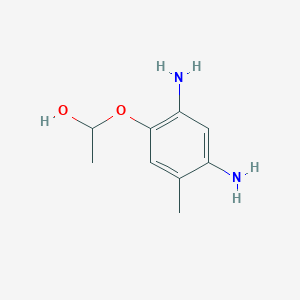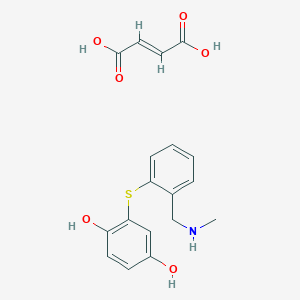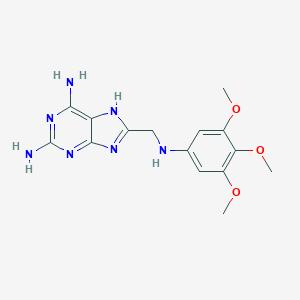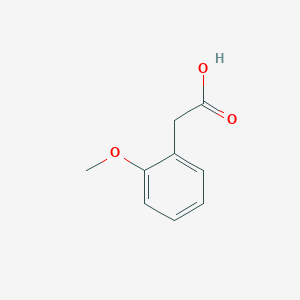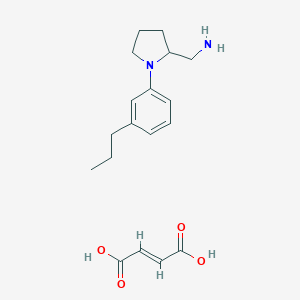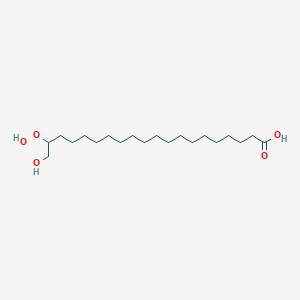
19-Hydroperoxy-20-hydroxyarachidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Hydroperoxy-20-hydroxyarachidic acid (19-Hp-20-HETE) is a bioactive lipid molecule that belongs to the family of arachidonic acid metabolites. It is formed by the action of lipoxygenase on arachidonic acid, which is a polyunsaturated fatty acid. 19-Hp-20-HETE has been found to possess a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor effects.
Mechanism Of Action
The mechanism of action of 19-Hp-20-HETE is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. It has also been shown to inhibit the activity of hypoxia-inducible factor-1 alpha (HIF-1α), a transcription factor that plays a key role in the regulation of angiogenesis. Additionally, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in the degradation of extracellular matrix proteins.
Biochemical And Physiological Effects
19-Hp-20-HETE has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to regulate blood pressure and renal function.
Advantages And Limitations For Lab Experiments
One advantage of studying 19-Hp-20-HETE in lab experiments is that it is a bioactive lipid molecule that can be synthesized in vitro. This allows for the production of large quantities of the molecule for use in experiments. Additionally, its potential therapeutic applications make it an attractive target for drug development. However, one limitation of studying 19-Hp-20-HETE is that its synthesis is a complex process that involves several enzymatic reactions. This can make it difficult to produce the molecule in large quantities.
Future Directions
There are several future directions for the study of 19-Hp-20-HETE. One direction is the development of drugs that target the molecule for the treatment of various diseases, including cancer, cardiovascular disease, and inflammatory disorders. Another direction is the elucidation of the details of the molecule's synthesis, which could lead to a better understanding of its biological activities. Additionally, further research is needed to fully understand the molecule's mechanism of action and its role in the regulation of blood pressure and renal function.
Synthesis Methods
19-Hp-20-HETE can be synthesized by the action of lipoxygenase on arachidonic acid. Lipoxygenase is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to form bioactive lipid molecules. The synthesis of 19-Hp-20-HETE is a complex process that involves several enzymatic reactions. The exact mechanism of its synthesis is not fully understood, and further research is needed to elucidate the details of this process.
Scientific Research Applications
19-Hp-20-HETE has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-angiogenic, and anti-tumor effects. It has also been shown to have a role in the regulation of blood pressure and renal function. 19-Hp-20-HETE has been studied in various disease models, including cancer, cardiovascular disease, and inflammatory disorders. Its potential therapeutic applications make it an attractive target for drug development.
properties
CAS RN |
143304-82-9 |
|---|---|
Product Name |
19-Hydroperoxy-20-hydroxyarachidic acid |
Molecular Formula |
C20H40O5 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
19-hydroperoxy-20-hydroxyicosanoic acid |
InChI |
InChI=1S/C20H40O5/c21-18-19(25-24)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20(22)23/h19,21,24H,1-18H2,(H,22,23) |
InChI Key |
CJVPAQARMOWPLF-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O |
Canonical SMILES |
C(CCCCCCCCC(CO)OO)CCCCCCCCC(=O)O |
synonyms |
19-HOO-20-OHAA 19-hydroperoxy-20-hydroxyarachidic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



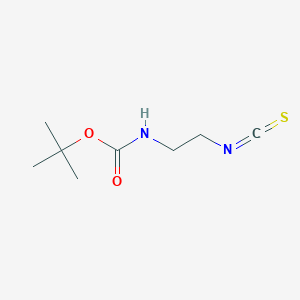
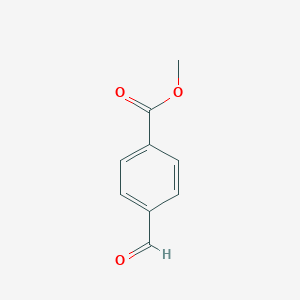
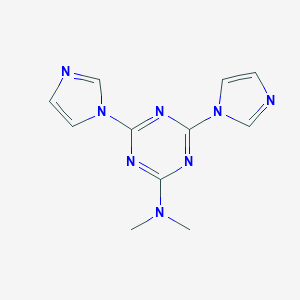
![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
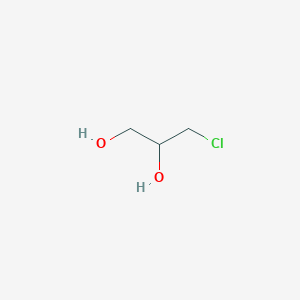
![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
